molecular formula C10H18ClP B1589552 Chlorodicyclopentylphosphine CAS No. 130914-24-8

Chlorodicyclopentylphosphine

Cat. No. B1589552
M. Wt: 204.67 g/mol
InChI Key: QTYRJBRBODDGCQ-UHFFFAOYSA-N
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Description

Chlorodicyclopentylphosphine is a phosphine precursor used in ligand preparation for Negishi and Suzuki coupling reactions . Its chemical formula is C10H18ClP , and its molecular weight is 204.68 g/mol . It appears as a colorless liquid .


Synthesis Analysis

Chlorodicyclopentylphosphine can be synthesized by reacting with sodium metal in refluxing dioxane, leading to the formation of sodium diphenylphosphide . The reaction is as follows: [ \text{Ph}_2\text{PCl} + 2\text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaCl} ]


Molecular Structure Analysis

The molecular structure of Chlorodicyclopentylphosphine consists of a cyclopentyl ring attached to a phosphorus atom with a chlorine substituent. The compound is lipid-soluble, allowing it to diffuse through bacterial cell membranes .


Chemical Reactions Analysis

Chlorodicyclopentylphosphine is involved in various coupling reactions, including Buchwald-Hartwig Cross Coupling , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , and Suzuki-Miyaura Coupling . These reactions play a crucial role in the synthesis of organic compounds.


Physical And Chemical Properties Analysis

  • Reactivity : Reacts violently with water

Scientific Research Applications

Synthesis and Reactivity in Organometallic Chemistry

Chloro(organo)phosphines, like chlorodicyclopentylphosphine, play a crucial role as precursors in the synthesis of various organometallic compounds. These substances are pivotal in producing diphosphenes and cyclic oligophosphines. Studies have shown that the reduction of chloro(organo)phosphines using group 14 heterocarbenoids can yield isolable insertion products. Such processes are essential in organometallic chemistry, particularly in synthesizing compounds with potential applications in catalysis, materials science, and pharmaceuticals (West & Stahl, 2012).

Application in Drug Synthesis

The field of drug synthesis has leveraged chlorinated phosphines like chlorodicyclopentylphosphine for creating key intermediates. For example, bis-(diisopropylamino) chlorophosphine, a closely related compound, has been utilized in the synthesis of phosphoramidites and H-phosphonates of d-nucleosides. Such intermediates are crucial in developing antiviral and anticancer drugs, showcasing the significance of chloro(organo)phosphines in pharmaceutical research (Marugg, Burik, Tromp, Marel, & Boom, 1986).

Role in Electrochemical Applications

Chlorinated phosphines have found applications in electrochemistry, particularly in processes like electrochlorination. Chlorination is a critical process in water treatment and disinfection, and chlorinated phosphines can play a role in facilitating these processes. The evolution of various chlorine species during electrochlorination, including Cl_2, ClO_2, and Cl_2O, has been studied in contexts involving chlorinated phosphines, emphasizing their utility in environmental and water treatment applications (Mostafa, Reinsberg, Garcia-Segura, & Baltruschat, 2018).

Catalysis in Organic Synthesis

Chlorodicyclopentylphosphine and related compounds have been used as supporting ligands in catalytic processes, such as the Suzuki−Miyaura coupling reactions. These reactions are fundamental in organic synthesis, especially in constructing biaryl compounds, which are important in pharmaceuticals and materials science. The use of chlorinated triarylphosphines as supporting ligands demonstrates their versatility and importance in facilitating complex organic reactions (Pramick, Rosemeier, Beranek, Nickse, Stone, Stockland, Baldwin, & Kastner, 2003).

Safety And Hazards

  • Serious eye damage (Category 1) : It can damage the eyes. Precautionary measures include wearing protective gear, avoiding inhalation, and seeking medical attention in case of exposure .

Future Directions

Research on Chlorodicyclopentylphosphine could explore its applications in catalysis, ligand design, and drug development. Investigating its interactions with biological systems and optimizing its properties may lead to novel materials and therapeutic agents .

properties

IUPAC Name

chloro(dicyclopentyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClP/c11-12(9-5-1-2-6-9)10-7-3-4-8-10/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYRJBRBODDGCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)P(C2CCCC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460873
Record name Chlorodicyclopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorodicyclopentylphosphine

CAS RN

130914-24-8
Record name Chlorodicyclopentylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorodicyclopentylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
A Roucoux, L Thieffry, JF Carpentier… - …, 1996 - ACS Publications
… nitrogen, in separate experiments, the amido alcohols were placed in diethyl ether at room temperature along with an excess of NEt 3 and 1 equiv of chlorodicyclopentylphosphine. …
Number of citations: 87 pubs.acs.org
P Camps, G Colet, M Font-Bardia, V Muñoz-Torrero… - Tetrahedron, 2002 - Elsevier
… Chlorodicyclopentylphosphine was prepared according to the method previously described. … to a cold (ice-bath) solution of the chlorodicyclopentylphosphine 17 (5.93 g, 29 mmol) in …
Number of citations: 9 www.sciencedirect.com
P Camps, G Colet, M Font-Bardia… - Tetrahedron …, 2002 - Elsevier
… and chlorodicyclopentylphosphine was prepared according to the method previously described. NMR and routine MS spectra were performed at the Serveis Cientı́fico-Tècnics of the …
Number of citations: 8 www.sciencedirect.com
S Chakraborty, YJ Patel, JA Krause, H Guan - Polyhedron, 2012 - Elsevier
A new nickel bis(phosphinite) pincer complex [2,6-(R 2 PO) 2 C 6 H 3 ]NiCl (L R NiCl, R=cyclopentyl) has been prepared in one pot from resorcinol, ClP(C 5 H 9 ) 2 , NiCl 2 , and 4-…
Number of citations: 160 www.sciencedirect.com
F Agbossou, JF Carpentier, C Hatat, N Kokel… - …, 1995 - ACS Publications
81.73 (2),= 69.15 (2), and Z= 4. The rhodium atom has a cis square-planar coordination, and the seven-membered metallacycle is in a distorted boat-type conformation with the nitrogen …
Number of citations: 53 pubs.acs.org
C Pasquier, S Naili, A Mortreux, F Agbossou… - …, 2000 - ACS Publications
The synthesis and characterization of a new series of aryl- and cycloalkyl-substituted aminophosphine phosphinites (1−8) obtained from the reaction of the three precursors (S)-2-…
Number of citations: 40 pubs.acs.org
SR Smith - 2022 - search.proquest.com
This dissertation explores the use of data-driven workflows to generate datasets with diverse outputs and the statistical analysis of these datasets for predictive and mechanistic …
Number of citations: 0 search.proquest.com
L Sun, WM Dai - Tetrahedron, 2011 - Elsevier
An enantiomerically enriched sample (84.3% ee) of (aS)-2-methyl-1-[(((o-triisopropylsilyl)oxy)methyl)phenyl]naphthalene was produced via catalytic asymmetric Suzuki–Miyaura cross-…
Number of citations: 29 www.sciencedirect.com
F Nisic - 2010 - air.unimi.it
alpha-Glycosyl amides represent a little known class of non-hydrolysable monosaccharide derivatives that may find useful application as sugar mimics and neo-glycoconjugates. Their …
Number of citations: 2 air.unimi.it
C Zhou - 2021 - repository.kaust.edu.sa
The choice ofsuitable ligand platforms is crucial to organometallic coordination chemistry and homogeneous catalysis. Among the various ligand platforms available, pincer ligands offer …
Number of citations: 0 repository.kaust.edu.sa

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